molecular formula C28H27NO4 B2875504 3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866727-24-4

3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one

Cat. No.: B2875504
CAS No.: 866727-24-4
M. Wt: 441.527
InChI Key: NCYKRZZAWQKNRW-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Hassan, Abdel‐kariem, and Ali (2017) explored the synthesis of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine, revealing interesting antioxidant properties. These compounds were synthesized from 4-hydroxy-1-methyl-3-[1-(2-phenylhydrazinylidene)ethyl]quinolin-2(1H)-one with various phosphorus compounds, showing higher antioxidant activities in some derivatives compared to standard antioxidants (Hassan, Abdel‐kariem, & Ali, 2017).

Theoretical Studies and Synthesis Methods

Sobarzo-Sánchez, Castedo, and Fuente (2006) conducted a synthesis and theoretical study on a related compound, 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one. Their research, which involved X-ray diffraction and NMR assignments, also utilized DFT hybrid method B3LYP and the 6-311++G(2d,p) basis set to understand the aromatic demethoxylation process, linking theoretical calculations with experimental data (Sobarzo-Sánchez, Castedo, & Fuente, 2006).

Biological and Pharmacological Activities

Research by Asquith, Fleck, Grundner, and Zuercher (2019) identified novel inhibitors of Mycobacterium tuberculosis (Mtb) from a series of 4-anilinoquinolines and 4-anilinoquinazolines. They discovered compounds with high potency, notably 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, showing promise for Mtb inhibition with minimal toxicity. This highlights the potential of quinoline derivatives in anti-tubercular activity (Asquith, Fleck, Grundner, & Zuercher, 2019).

Antiviral and Antibacterial Applications

Luo, Hu, Wu, He, Jin, Yang, and Song (2012) explored the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, revealing some compounds with weak to good anti-Tobacco mosaic virus (TMV) activity. This study indicates the potential use of quinoline derivatives in antiviral applications (Luo et al., 2012). Additionally, Ajani, Obafemi, Ikpo, Ogunniran, and Nwinyi (2009) synthesized pyrazol-1-ylquinoxalin-2(1H)-one derivatives, with some showing comparative effects to streptomycin in antibacterial activity, suggesting potential in developing new antibacterial agents (Ajani et al., 2009).

Mechanism of Action

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Safety and Hazards

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Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound .

Properties

IUPAC Name

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4/c1-17-6-9-20(10-7-17)15-29-16-23(27(30)21-11-8-18(2)19(3)12-21)28(31)22-13-25(32-4)26(33-5)14-24(22)29/h6-14,16H,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYKRZZAWQKNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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